molecular formula C26H27N5O4 B2678339 benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-19-8

benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2678339
CAS No.: 877616-19-8
M. Wt: 473.533
InChI Key: LDLUQNXWFAFZJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurinone core, which is a type of heterocyclic compound found in many biologically active molecules. The benzyl groups attached to the molecule could potentially increase its lipophilicity, which might influence its behavior in biological systems .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidopurinone core and the attachment of the benzyl groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a hexahydropyrimidopurinone ring, which is a bicyclic structure containing both nitrogen and oxygen atoms. The molecule also has benzyl groups and an acetate group attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl groups could potentially undergo reactions such as oxidation or substitution, and the acetate group could be hydrolyzed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzyl groups could increase its lipophilicity, and the acetate group could potentially make it more polar .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acyclic Nucleotide Analogues Synthesis : A study detailed the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, showcasing a method to produce isomeric compounds with potential for further chemical modifications and applications in medicinal chemistry (Alexander et al., 2000).

  • Reactivity of Ester Compounds : Another research explored the reactivity of esters of acetic acid with N-containing alcohols, including dimethylamino-alkylacetates, highlighting the nuanced chemical interactions and potential for creating complex organic molecules (Determann & Merz, 1969).

  • Metal-Organic Polymer Photoluminescence : A study on the solvothermal reaction involving zinc acetate with mixed carboxylates led to the creation of a metal-organic polymer with unique photoluminescent properties, demonstrating the potential of such compounds in materials science (Chen et al., 2003).

Potential Applications

  • Antiviral Activity : Compounds related to benzylpurines have been synthesized and evaluated for their antiviral activity against rhinovirus, indicating the therapeutic potential of such derivatives in treating viral infections (Kelley et al., 1988).

  • Cancer Stem Cells Targeting : Novel benzoyl-dihydropyrimidinone/thione derivatives were synthesized and showed significant activity against cancer stem cells, suggesting applications in cancer treatment and the importance of structural modifications for enhancing biological activity (Bhat et al., 2016).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to investigate how the structure of the compound influences its properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves the condensation of 9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one with benzyl bromoacetate in the presence of a base, followed by esterification of the resulting intermediate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one", "benzyl bromoacetate", "base", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Condensation of 9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-one with benzyl bromoacetate in the presence of a base to form the intermediate benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate.", "Step 2: Esterification of the intermediate with acetic anhydride in the presence of a catalyst to form the final product benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate." ] }

CAS No.

877616-19-8

Molecular Formula

C26H27N5O4

Molecular Weight

473.533

IUPAC Name

benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C26H27N5O4/c1-18-13-29(15-19-9-5-3-6-10-19)25-27-23-22(30(25)14-18)24(33)31(26(34)28(23)2)16-21(32)35-17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3

InChI Key

LDLUQNXWFAFZJV-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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